molecular formula C22H21N5OS B3612783 2-{[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE

2-{[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE

Cat. No.: B3612783
M. Wt: 403.5 g/mol
InChI Key: JFWXXRAXAQYZJV-UHFFFAOYSA-N
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Description

2-{[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE is a complex organic compound that features a naphthalene ring, a tetrazole ring, and a sulfanyl group

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound, particularly in medicinal applications, involves its interaction with specific molecular targets. For example, as an NNRTI, it binds to the reverse transcriptase enzyme of HIV-1, inhibiting its activity and preventing viral replication . The tetrazole ring and naphthalene moiety play crucial roles in this binding process.

Comparison with Similar Compounds

Similar compounds include other tetrazole derivatives and naphthalene-based molecules. For instance:

The uniqueness of 2-{[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(1-naphthalen-1-yltetrazol-5-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5OS/c1-14-11-15(2)21(16(3)12-14)23-20(28)13-29-22-24-25-26-27(22)19-10-6-8-17-7-4-5-9-18(17)19/h4-12H,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWXXRAXAQYZJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=NN2C3=CC=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE
Reactant of Route 3
2-{[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-{[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-{[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-{[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE

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